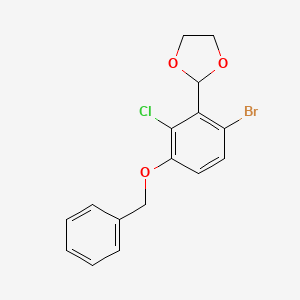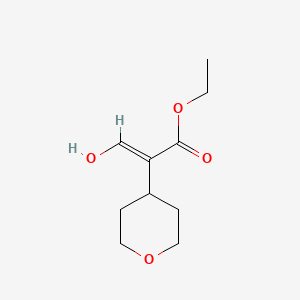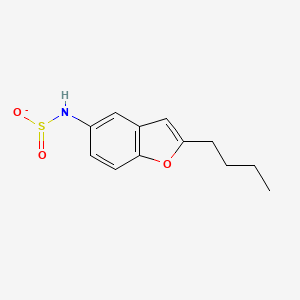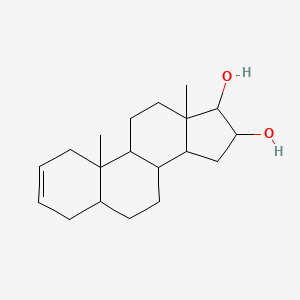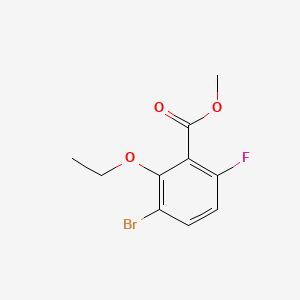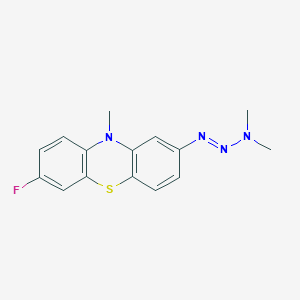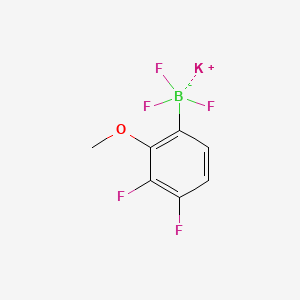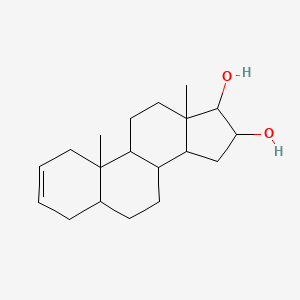
2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H9F4O2 This compound is characterized by the presence of a fluorine atom, a methoxymethoxy group, and a trifluoromethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable fluorobenzene derivative.
Methoxymethoxy Group Introduction: The methoxymethoxy group can be introduced via a reaction with methoxymethyl chloride in the presence of a base such as sodium hydride.
Trifluoromethylation: The trifluoromethyl group can be introduced using a reagent like trifluoromethyl iodide under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom and the methoxymethoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets. The methoxymethoxy group can influence the compound’s solubility and stability, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-1-methoxy-3-(methoxymethoxy)benzene
- 2-Fluoro-1-methoxy-5-methyl-3-(trifluoromethyl)benzene
Uniqueness
2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The combination of a fluorine atom, a methoxymethoxy group, and a trifluoromethyl group on the benzene ring makes it particularly valuable in the synthesis of complex organic molecules and in various research applications.
Propriétés
Formule moléculaire |
C9H8F4O2 |
|---|---|
Poids moléculaire |
224.15 g/mol |
Nom IUPAC |
2-fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8F4O2/c1-14-5-15-8-3-2-6(4-7(8)10)9(11,12)13/h2-4H,5H2,1H3 |
Clé InChI |
CGJVTCJHBXAFLE-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=C(C=C(C=C1)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl[(3-chloro-4-methylphenyl)amino]propanedioate](/img/structure/B14022633.png)
